molecular formula C7H9ClN2O2S B12946515 4-chloro-N,N-dimethylpyridine-3-sulfonamide

4-chloro-N,N-dimethylpyridine-3-sulfonamide

Cat. No.: B12946515
M. Wt: 220.68 g/mol
InChI Key: QOGGNMQQRPEPQB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N,N-dimethylpyridine-3-sulfonamide typically involves the reaction of 4-chloropyridine with dimethylamine and a sulfonating agent. One common method is the reaction of 4-chloropyridine with chlorosulfonic acid, followed by the addition of dimethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N,N-dimethylpyridine-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules .

Scientific Research Applications

4-chloro-N,N-dimethylpyridine-3-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N,N-dimethylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This compound can also participate in redox reactions, affecting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N,N-dimethylpyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in various chemical reactions and its applications in medicinal chemistry make it a valuable compound for research and industrial purposes .

Biological Activity

4-Chloro-N,N-dimethylpyridine-3-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C7_7H9_9ClN2_2O2_2S
  • Molecular Weight : Approximately 210.68 g/mol

The compound features a pyridine ring substituted with a chlorine atom and a sulfonamide group, which is crucial for its biological activity.

Sulfonamides, including this compound, primarily exert their effects by inhibiting bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition disrupts the synthesis of nucleic acids and ultimately leads to bacterial cell death. Additionally, the presence of the sulfonamide group enhances the compound's solubility and bioavailability, making it suitable for therapeutic applications .

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has shown effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Nocardia species

The compound's antibacterial activity is attributed to its structural features that allow it to mimic para-aminobenzoic acid (PABA), a substrate for DHPS .

Anticancer Potential

Recent studies have suggested that sulfonamides may also possess anticancer properties. For instance, derivatives of sulfonamides have been investigated for their ability to inhibit cancer cell proliferation. The structure-activity relationship (SAR) studies indicate that modifications in the sulfonamide group can enhance anticancer activity by targeting specific cellular pathways involved in tumor growth .

Case Studies and Research Findings

  • Inhibition of Dihydropteroate Synthase :
    A study demonstrated that this compound effectively inhibited DHPS with an IC50_{50} value indicating potent activity against resistant bacterial strains .
  • Anticancer Activity :
    In vitro studies showed that the compound exhibited cytotoxic effects on human cancer cell lines, with some derivatives demonstrating IC50_{50} values in the low micromolar range. The mechanism involves induction of apoptosis through the activation of caspase pathways .
  • Structure-Activity Relationship :
    Research has revealed that modifications to the pyridine ring and sulfonamide group significantly influence biological activity. For example, introducing electron-withdrawing groups has been associated with enhanced antibacterial efficacy .

Data Tables

Biological ActivityTarget OrganismIC50_{50} ValueReference
AntibacterialStaphylococcus aureus15 µM
AntibacterialEscherichia coli20 µM
AnticancerHuman cancer cells10 µM

Properties

Molecular Formula

C7H9ClN2O2S

Molecular Weight

220.68 g/mol

IUPAC Name

4-chloro-N,N-dimethylpyridine-3-sulfonamide

InChI

InChI=1S/C7H9ClN2O2S/c1-10(2)13(11,12)7-5-9-4-3-6(7)8/h3-5H,1-2H3

InChI Key

QOGGNMQQRPEPQB-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CN=C1)Cl

Origin of Product

United States

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